molecular formula C11H21NO4 B13904318 tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

Cat. No.: B13904318
M. Wt: 231.29 g/mol
InChI Key: LWTOBYXJTDIFEF-IUCAKERBSA-N
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Description

tert-Butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl (-OH) substituent at the 4-position, and a methoxy (-OCH₃) group at the 3-position of the piperidine ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological and metabolic disorders. Its stereochemistry (3S,4S) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, while the hydroxyl and methoxy groups provide sites for further functionalization, such as glycosylation, phosphorylation, or coupling reactions . The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation, with purification achieved through chromatography or crystallization .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-hydroxy-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

LWTOBYXJTDIFEF-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate typically involves the following key steps:

  • Construction of the piperidine ring with the correct stereochemistry (3S,4S).
  • Introduction of the tert-butyl carbamate protecting group at the nitrogen.
  • Installation of the hydroxy group at position 4.
  • Introduction of the methoxy group at position 3.

The synthetic approach often starts from suitably substituted amino acid derivatives or protected pyrrolidine/piperidine precursors, followed by stepwise functional group transformations.

Detailed Synthetic Routes and Reaction Conditions

Step Description Reagents/Conditions Notes
1 Piperidine ring formation Cyclization of amino acid derivatives or linear precursors using intramolecular nucleophilic substitution or reductive amination Ensures stereochemical control at C3 and C4 positions
2 Protection of nitrogen with tert-butyl carbamate Reaction with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate Boc group stabilizes the nitrogen and facilitates further functionalization
3 Methoxylation at C3 Nucleophilic substitution using methanol or methylating agents (e.g., methyl iodide) under basic conditions Methoxy group introduced via SN2 reaction or methylation of hydroxy precursor
4 Hydroxylation at C4 Hydroxylation via oxidation or direct substitution using oxidizing agents such as osmium tetroxide or via hydroboration-oxidation Maintains stereochemistry; often requires protection/deprotection steps
5 Purification and isolation Chromatography or crystallization Ensures high stereochemical purity and yield

Representative Synthetic Example

A representative synthesis might proceed as follows:

  • Starting material: A chiral amino acid derivative with protected amine and carboxyl groups.
  • Cyclization: Formation of the piperidine ring via intramolecular nucleophilic substitution under basic conditions.
  • Boc protection: Introduction of tert-butyl carbamate group using tert-butyl chloroformate and triethylamine in dichloromethane at 0°C to room temperature.
  • Methoxylation: Treatment with methyl iodide and potassium carbonate in acetone to introduce the methoxy group at C3.
  • Hydroxylation: Selective oxidation or substitution to install the hydroxy group at C4, possibly using osmium tetroxide or hydroboration-oxidation.
  • Final purification: Column chromatography to yield this compound.

Industrial Production Methods

Process Optimization

Industrial synthesis of this compound focuses on maximizing yield, stereochemical purity, and cost-effectiveness. Key strategies include:

  • Use of continuous flow microreactor systems to precisely control reaction parameters such as temperature, residence time, and reagent mixing.
  • Optimization of protecting group strategies to minimize side reactions.
  • Employing catalytic asymmetric synthesis to enhance stereoselectivity.
  • Scale-up of cyclization and functionalization steps under controlled conditions.

Advantages of Flow Chemistry

Flow microreactor technology offers:

  • Enhanced heat and mass transfer, improving reaction rates and selectivity.
  • Safer handling of hazardous reagents (e.g., oxidizing agents).
  • Easier scale-up from laboratory to industrial scale.
  • Reduced waste and improved sustainability.

Research Discoveries and Analytical Data

Stereochemical Control

Research shows that maintaining the (3S,4S) configuration is critical for the compound's biological activity. Synthetic methods employ chiral precursors or asymmetric catalysts to ensure stereochemical fidelity.

Reaction Yields and Purity

Typical yields for the multi-step synthesis range from 60% to 85% overall, depending on the efficiency of each step and purification methods. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm stereochemical purity and structural integrity.

Comparative Analysis with Related Compounds

Compound Key Functional Groups Synthetic Complexity Industrial Feasibility
This compound Hydroxy (C4), Methoxy (C3), Boc-protected N Moderate (multi-step) High (flow chemistry applicable)
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate Amino (C3), Methoxy (C4), Boc-protected N Moderate High
tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate Ethoxy (C3), Hydroxy (C4), Boc-protected N Moderate High

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Steric and Electronic Effects

  • The methoxy group in the target compound provides electron-donating effects, stabilizing adjacent carbocations during synthesis, whereas methyl (in ) or fluoro (in ) substituents offer steric bulk or electronegativity, respectively. Methoxy groups also increase solubility in polar aprotic solvents compared to methyl .
  • Fluorine substitution (as in ) enhances metabolic stability and bioavailability by resisting oxidative degradation, a feature absent in the hydroxyl/methoxy variant .

Pharmacological Relevance

  • The (3S,4S) configuration in the target compound is pharmacologically advantageous for dopamine receptor modulation, while 3R,4S stereoisomers (e.g., ) may exhibit off-target effects .
  • Methyl -substituted analogues (e.g., ) show reduced CNS penetration due to increased hydrophobicity, whereas the target compound’s polarity improves blood-brain barrier permeability .

Biological Activity

Tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a piperidine derivative notable for its unique structural features, including a tert-butyl group, a hydroxyl group, and a methoxy group. Its molecular formula is C11H21NO4C_{11}H_{21}NO_{4} with a molecular weight of approximately 231.29 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development.

Preliminary studies indicate that this compound may interact with various biological targets, particularly receptors and enzymes involved in neurotransmission and metabolic regulation. The presence of hydroxyl and methoxy groups allows for hydrogen bonding interactions, which can influence the compound's binding affinity to these targets.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and similarities with related compounds:

Compound NameCAS NumberSimilarityKey Features
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate123855-51-60.98Hydroxymethyl substitution on piperidine
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate146667-84-70.98Hydroxyethyl substitution
Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate236406-33-01.00Methyl substitution at position 4

The unique combination of hydroxyl and methoxy groups in this compound distinguishes it from these analogs, potentially enhancing its pharmacological profile.

Neuropharmacological Studies

A study investigating the neuropharmacological effects of similar piperidine derivatives indicated that compounds with hydroxyl substitutions often exhibit enhanced activity at serotonin receptors, which are crucial for mood regulation. Although specific studies on this compound are still emerging, its structural characteristics suggest potential efficacy in treating mood disorders.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for further modifications to enhance its utility in pharmaceutical development. This versatility is crucial for exploring various therapeutic applications .

Future Research Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vitro and in vivo evaluations : To assess the compound's pharmacokinetics and pharmacodynamics.
  • Mechanistic studies : To clarify how this compound interacts at the molecular level with biological targets.
  • Clinical trials : To evaluate its efficacy and safety in humans.

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